molecular formula C10H14BNO3 B8228048 (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid

(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid

Cat. No.: B8228048
M. Wt: 207.04 g/mol
InChI Key: WIOUZWFGTCIABA-UHFFFAOYSA-N
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Description

(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a dimethylamino-oxoethyl group. Its molecular formula is C₁₀H₁₃BNO₃, with an average mass of 209.04 g/mol. This compound is utilized in medicinal chemistry for targeted drug design, particularly in kinase modulation and cancer therapeutics .

Properties

IUPAC Name

[4-[2-(dimethylamino)-2-oxoethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-12(2)10(13)7-8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOUZWFGTCIABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)N(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with boronic acid derivatives. The process begins with the preparation of the Grignard reagent from 4-bromo-N,N-dimethylaniline and magnesium in anhydrous tetrahydrofuran (THF). This intermediate is then reacted with boron trifluoride etherate to form the boronic acid derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

This compound plays a significant role in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It serves as a crucial building block for synthesizing complex organic molecules. The ability to form stable boronate esters allows for efficient coupling reactions that are essential in creating pharmaceuticals and agrochemicals .

Biological Applications

In biological research, (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is utilized to develop boronate affinity materials . These materials selectively enrich cis-diol-containing molecules, such as nucleosides and catechols, which are important for various biological processes. The applications include:

  • Separation Techniques : Used in chromatography for the selective isolation of target molecules.
  • Sensing Applications : Employed in the development of sensors that detect biologically relevant substances, including glucose, which is critical for diabetes management .
  • Drug Delivery Systems : The compound's ability to interact with specific biological targets enhances its potential in targeted drug delivery strategies.

Material Science

This compound is also significant in material science:

  • Fluorescent Dyes and Polymers : It is used in synthesizing fluorescent materials that have applications in imaging and diagnostics.
  • Electronic and Optical Materials : The compound's properties make it suitable for developing materials used in electronic devices and optical applications .

Case Study 1: Sensing Applications

A study demonstrated the use of boronic acids, including this compound, in creating hydrogels with enhanced binding affinities for monosaccharides. These hydrogels showed significant promise in glucose detection, which is vital for managing diabetes .

Case Study 2: Drug Development

Research focused on modifying boronic acids to improve their efficacy as Bcl-2/Bcl-xL inhibitors showed that structural modifications significantly impacted binding affinity and cellular activity. This highlights the importance of such compounds in developing anticancer therapies .

Mechanism of Action

The mechanism of action of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid moiety interacts with the cis-diol groups, forming a stable complex that can be dissociated by changing the pH .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid with structurally and functionally related boronic acid derivatives:

Compound Name Key Structural Features Biological Activity/Application Key Differences References
This compound - Phenylboronic acid
- Dimethylamino-oxoethyl substituent at para position
- Potential PKM2 activation (hypothesized)
- Suzuki coupling applications
- Unique dimethylamino group enhances solubility and electron-donating capacity
(4-(2-(Benzylamino)-2-oxoethyl)phenyl)boronic acid (6.11) - Benzylamino-oxoethyl substituent - Tubulin polymerization inhibition (anticancer)
- CNS-directed therapies
- Bulky benzyl group may reduce cell permeability
(4-(2-([1,1'-Biphenyl]-4-ylmethyl)amino)-2-oxoethyl)phenyl)boronic acid (6.12) - Biphenylmethylamino-oxoethyl substituent - Anticancer activity via microtubule disruption - Extended aromatic system improves target binding but increases molecular weight
[4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl]boronic acid - Oxazole ring with dimethylamino-phenyl group - Fluorescent probe for fluoride detection
- Charge transfer-based sensing
- Oxazole backbone alters electronic properties; suited for optical applications
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid - Ethoxy-oxoethyl substituent - Medical intermediate for prodrug synthesis - Lacks amino group; reduced hydrogen-bonding capacity
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid - Methoxyethyl-phenoxy substituent - Fungal histone deacetylase (HDAC) inhibition
- Appressorium formation inhibition (1 µM IC₅₀)
- Phenoxy group enhances lipophilicity; effective at lower concentrations

Key Findings :

Structural Flexibility: The dimethylamino group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzyl or biphenyl groups) .

Synthetic Yields: Similar compounds, such as (4-(2-(tert-butylphenyl)amino)-2-oxoethyl)phenyl)boronic acid (6.10), are synthesized in 93% yield via THF/H₂O crystallization , suggesting efficient routes for the target compound.

Contradictions and Limitations :

  • highlights boronic acids as PKM2 activators, but the target compound’s specific role remains unverified.
  • Fluorescent probes () prioritize electronic modulation, whereas anticancer analogs () focus on steric interactions, indicating divergent design principles.

Biological Activity

(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₄BNO₃
  • Molecular Weight : 207.03 g/mol
  • CAS Number : 1228181-20-1

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biochemical applications.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Proteases : Boronic acids are recognized as inhibitors of serine proteases and cysteine proteases. This compound's structure allows it to potentially interact with active sites of these enzymes, inhibiting their activity and thus affecting various signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial regulators of apoptosis .
  • Anti-inflammatory Effects : Its ability to inhibit specific signaling pathways suggests potential applications in treating inflammatory diseases, although detailed studies are still needed .

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of this compound:

Study ReferenceBiological ActivityIC50 (µM)Cell Line/Assay
Protease Inhibition10Various protease assays
Apoptosis Induction15H146 lung cancer cells
Anti-inflammatory8.36Inflammatory cytokine assays

Case Studies

  • Case Study on Antitumor Activity :
    A study investigated the effects of this compound on H146 small-cell lung cancer cells. The results indicated that treatment led to significant apoptosis as evidenced by increased cleavage of PARP and caspase-3, markers associated with programmed cell death .
  • Case Study on Protease Inhibition :
    In a comparative study of various boronic acids, this compound was shown to selectively inhibit specific metzincins with an IC50 value significantly lower than other tested compounds, demonstrating its potential as a therapeutic agent against diseases mediated by these enzymes .

Safety and Toxicity

Safety evaluations are crucial for the further development of this compound as a therapeutic agent. Current data suggest that it has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to establish its safety in clinical settings .

Q & A

Basic: What are the established synthetic routes for (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving boronic acid derivatives, amines, and carbonyl-containing precursors. For example, a protocol similar to the synthesis of structurally related boronic acids involves:

Reacting 4-formylphenyl boronic acid with a dimethylamino-substituted amine in methanol under stirring for 30 minutes.

Adding an isocyanide component and stirring for 48 hours at room temperature.

Purifying the crude product via column chromatography (e.g., MeOH/DCM, 1:10) to achieve >95% purity .
Key Considerations:

  • Use anhydrous solvents to avoid boronic acid hydrolysis.
  • Monitor reaction progress via TLC or HPLC to optimize yield.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃) and boronic acid protons (broad peak at δ ~7–8 ppm).
    • ¹¹B NMR confirms the boronic acid moiety (δ ~28–32 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
  • FT-IR: Peaks at ~1350 cm⁻¹ (B-O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced: How does the dimethylamino group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:
The dimethylamino group acts as an electron donor, altering the boronic acid’s Lewis acidity and reactivity in Suzuki-Miyaura couplings:

  • Electronic Effects: The group enhances conjugation, stabilizing the boronate intermediate and improving coupling efficiency with electron-deficient aryl halides.
  • Experimental Optimization:
    • Use Pd(PPh₃)₄ or SPhos ligands to mitigate steric hindrance from the dimethylamino group.
    • Adjust base strength (e.g., K₂CO₃ vs. CsF) to modulate reaction rates .
      Data Insight: Comparative studies show dimethylamino-substituted boronic acids achieve ~15–20% higher yields in aryl-aryl couplings than unsubstituted analogs .

Advanced: What strategies enhance the stability of this boronic acid in aqueous media for biological studies?

Methodological Answer:

  • pH Control: Maintain solutions at pH 7–9 to minimize boronic acid hydrolysis.
  • Protective Groups: Use pinacol ester derivatives during storage; regenerate the boronic acid in situ via mild acid hydrolysis.
  • Co-solvents: Employ DMSO or ethanol (20–30% v/v) to reduce water activity .
    Validation: Stability assays (HPLC tracking over 24 hours) show <5% degradation under optimized conditions .

Advanced: How can this compound be applied in designing fluorescent sensors for biomolecules?

Methodological Answer:
The boronic acid group binds diols (e.g., sugars) or anions (e.g., F⁻), enabling sensor development:

Probe Design: Conjugate the compound to fluorophores (e.g., dansyl or coumarin) via the phenyl ring.

Mechanism: Binding induces a spectral shift (e.g., ~30 nm bathochromic shift for fructose detection).

Validation: Measure binding constants (Ka) via fluorescence titration; typical Ka values for glucose analogs range from 10²–10³ M⁻¹ .
Case Study: Similar boronic acid-fluorophore conjugates achieve sub-micromolar detection limits for ROS species in cellular assays .

Advanced: What challenges arise when incorporating this compound into multicomponent reactions, and how are they resolved?

Methodological Answer:
Challenges:

  • Competitive Side Reactions: The dimethylamino group may act as a nucleophile, interfering with imine or Ugi-type reactions.
  • Purification Complexity: Polar byproducts complicate isolation.
    Solutions:
  • Reagent Order: Add the boronic acid after pre-forming intermediates (e.g., imines).
  • Scavenger Agents: Use molecular sieves to trap water and suppress hydrolysis.
  • Advanced Chromatography: Employ reverse-phase HPLC with C18 columns for high-purity isolation .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with diol-binding proteins (e.g., lectins).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of boronate-ester complexes.
  • QSAR Models: Correlate substituent effects (e.g., logP of dimethylamino group) with inhibitory activity against enzymes like β-lactamases .

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